3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13487241
InChI: InChI=1S/C9H11FN2O2/c10-7-3-6(4-8(11)5-7)9(14)12-1-2-13/h3-5,13H,1-2,11H2,(H,12,14)
SMILES: C1=C(C=C(C=C1N)F)C(=O)NCCO
Molecular Formula: C9H11FN2O2
Molecular Weight: 198.19 g/mol

3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide

CAS No.:

Cat. No.: VC13487241

Molecular Formula: C9H11FN2O2

Molecular Weight: 198.19 g/mol

* For research use only. Not for human or veterinary use.

3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide -

Specification

Molecular Formula C9H11FN2O2
Molecular Weight 198.19 g/mol
IUPAC Name 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide
Standard InChI InChI=1S/C9H11FN2O2/c10-7-3-6(4-8(11)5-7)9(14)12-1-2-13/h3-5,13H,1-2,11H2,(H,12,14)
Standard InChI Key SSWQNZXMAHNMMS-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1N)F)C(=O)NCCO
Canonical SMILES C1=C(C=C(C=C1N)F)C(=O)NCCO

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The IUPAC name of the compound is 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide, reflecting its substituent positions and functional groups . Its molecular formula, C9H11FN2O2\text{C}_9\text{H}_{11}\text{FN}_2\text{O}_2, is corroborated by high-resolution mass spectrometry (HRMS) data, which confirms a molecular ion peak at m/z 198.0804 . Key synonyms include:

  • 1511259-65-6 (CAS Registry Number)

  • AKOS020131127

  • A1-22136

Structural Characterization

The compound’s structure (Fig. 1) features:

  • A benzene ring with amino (-NH2_2) and fluorine (-F) groups at the 3- and 5-positions, respectively.

  • A hydroxyethyl group (-CH2_2CH2_2OH) attached to the amide nitrogen.

The SMILES notation, C1=C(C=C(C=C1N)F)C(=O)NCCO\text{C1=C(C=C(C=C1N)F)C(=O)NCCO}, and InChIKey, SSWQNZXMAHNMMS-UHFFFAOYSA-N, provide unambiguous representations of its connectivity .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC9H11FN2O2\text{C}_9\text{H}_{11}\text{FN}_2\text{O}_2
Molecular Weight198.19 g/mol
XLogP3-0.1
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4
Rotatable Bonds3

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide typically involves:

  • Condensation Reactions: Coupling a fluorinated benzoic acid derivative with 2-aminoethanol.

  • Functional Group Modifications:

    • Oxidation: Potassium permanganate (KMnO4\text{KMnO}_4) may oxidize intermediate alcohols to carboxylic acids.

    • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces nitro groups to amines.

A representative synthesis (Fig. 2) begins with 5-fluoro-3-nitrobenzoic acid, which undergoes amidation with 2-aminoethanol, followed by nitro group reduction to yield the final product.

Fluorination Strategies

While the compound’s fluorine is introduced via precursor molecules, recent advances in fluorination—such as hypervalent iodine-catalyzed methods using BF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O} as a fluorine source —could streamline its synthesis. These methods enable rapid fluorination under mild, metal-free conditions .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s XLogP3\text{XLogP3} of -0.1 indicates moderate hydrophilicity, likely due to the hydroxyethyl and amino groups. This balance enhances its suitability as a drug candidate by improving aqueous solubility while retaining membrane permeability.

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): Signals at δ 7.28–7.19 (aromatic protons), δ 4.03–3.84 (hydroxyethyl -CH2_2-), and δ 3.39–3.28 (amide -NH-) .

  • 19F^{19}\text{F} NMR: A singlet at δ -92.17 confirms the fluorine substituent .

Biological Activities and Mechanisms

Anticholinesterase Activity

3-Amino-5-fluoro-N-(2-hydroxyethyl)benzamide inhibits acetylcholinesterase (AChE), an enzyme critical in neurodegenerative diseases like Alzheimer’s. The amino group interacts with AChE’s catalytic triad, while the fluorine enhances bioavailability through increased metabolic stability.

Structure-Activity Relationships (SAR)

  • Amino Group: Essential for hydrogen bonding with AChE’s serine residue.

  • Fluorine: Improves lipophilicity and electron-withdrawing effects, stabilizing the molecule.

  • Hydroxyethyl Group: Enhances solubility and modulates pharmacokinetics.

Future Research Directions

  • In Vivo Efficacy Studies: Validate anticholinesterase activity in animal models.

  • Structural Optimization: Modify the hydroxyethyl group to improve blood-brain barrier penetration.

  • Formulation Development: Explore nanoencapsulation for sustained release.

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